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Introduction

Repaglinide, a short-acting insulin secretagogue of the meglitinide class, is an oral

antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic

efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, which

governs its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the

metabolic pathways of Repaglinide is paramount for drug development professionals to

anticipate potential drug-drug interactions, understand inter-individual variability in patient

response, and design safer and more effective therapeutic strategies. This technical guide

provides a comprehensive overview of the metabolism of Repaglinide, detailing the enzymatic

pathways, pharmacokinetic parameters, and the experimental methodologies used to elucidate

its metabolic fate.

Metabolic Pathways and Key Metabolites
Repaglinide undergoes extensive metabolism in the liver, with less than 2% of the parent drug

being excreted unchanged. The primary metabolic routes are oxidative biotransformation

mediated by the cytochrome P450 (CYP) enzyme system and direct conjugation with

glucuronic acid.[1][2]

The main metabolites of Repaglinide are:

M1 (Aromatic Amine): Formed through oxidative metabolism.[2]
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M2 (Oxidized Dicarboxylic Acid): A major metabolite resulting from the oxidation of the

piperidine ring.[2][3]

M4 (Hydroxylated Metabolite): Generated by hydroxylation on the piperidine ring.[2]

M7 (Acyl Glucuronide): The product of direct glucuronidation of the carboxylic acid group of

Repaglinide.[3]

Notably, none of these major metabolites exhibit clinically relevant hypoglycemic activity.[1][2]

The primary route of excretion for these metabolites is via the bile into the feces, with a smaller

portion eliminated in the urine.[2][3]

Key Enzymes in Repaglinide Metabolism
The biotransformation of Repaglinide is a multi-enzyme process, with significant contributions

from both Phase I and Phase II enzymes.

Cytochrome P450 Enzymes
CYP2C8 and CYP3A4 are the principal CYP isoenzymes responsible for the oxidative

metabolism of Repaglinide.[1][4][5]

CYP2C8 is primarily involved in the formation of the M4 metabolite through hydroxylation

of the piperidine ring.[2][6] The formation of another minor metabolite, M0-OH

(hydroxylation on the isopropyl moiety), is also predominantly mediated by CYP2C8.[7]

CYP3A4 is the major enzyme catalyzing the formation of the M1 and M2 metabolites.[2][5]

It is also involved in the formation of another minor metabolite, M5.[7]

At therapeutic concentrations, CYP2C8 and CYP3A4 contribute almost equally to the overall

metabolism of Repaglinide.[8]

UDP-Glucuronosyltransferases (UGTs)
UGT1A1 has been identified as a key enzyme responsible for the direct glucuronidation of

Repaglinide to its acyl glucuronide metabolite (M7).[9] This represents a significant pathway

in the overall clearance of the drug.
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Aldehyde Dehydrogenase (ALDH)
Recent studies have indicated the involvement of aldehyde dehydrogenase in the formation

of the M2 metabolite.[8][10] This finding highlights the complexity of Repaglinide's metabolic

pathway, involving both microsomal and cytosolic enzymes.

Quantitative Data on Repaglinide Metabolism
A clear understanding of the quantitative aspects of Repaglinide metabolism is crucial for

predictive modeling and clinical trial design. The following tables summarize key

pharmacokinetic and in vitro metabolism data.

Pharmacokinetic Parameters of Repaglinide in Humans
Parameter Value Reference(s)

Absolute Bioavailability 56 ± 9% [3][11]

Time to Peak Plasma

Concentration (Tmax)
Within 1 hour [3]

Elimination Half-life (t½) Approximately 1 hour [3][12]

Volume of Distribution at

Steady State (Vss)
31 ± 12 L [2][11]

Total Body Clearance (CL) 38 ± 16 L/hr [2][11]

Plasma Protein Binding > 98% [3]

In Vitro Metabolism and Inhibition Data
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Parameter Enzyme Value
Substrate/In
hibitor

In Vitro
System

Reference(s
)

IC50
Repaglinide

Metabolism
13.7 µM Rifampicin

Human Liver

Microsomes
[6][8]

IC50
Repaglinide

Metabolism
37.7 µM Bezafibrate

Human Liver

Microsomes
[6][8]

IC50
Repaglinide

Metabolism
111 µM Gemfibrozil

Human Liver

Microsomes
[6][8]

IC50
Repaglinide

Metabolism
164 µM Fenofibrate

Human Liver

Microsomes
[6][8]

Ki CYP2C8 9.7 µM Bezafibrate
Human Liver

Microsomes
[6][8]

Ki CYP2C8 30.2 µM Rifampicin
Human Liver

Microsomes
[6][8]

Ki CYP2C8 30.4 µM Gemfibrozil
Human Liver

Microsomes
[6][8]

Ki CYP2C8 92.6 µM Fenofibrate
Human Liver

Microsomes
[6][8]

Ki CYP3A4 18.5 µM Rifampicin
Human Liver

Microsomes
[6][8]

Rate of M1

Formation
CYP3A4

1.6

pmol/min/pm

ol CYP

Repaglinide
Recombinant

CYP3A4
[7]

Rate of M1

Formation
CYP2C8

0.4

pmol/min/pm

ol CYP

Repaglinide
Recombinant

CYP2C8
[7]

Rate of M4

Formation
CYP2C8

2.5

pmol/min/pm

ol CYP

Repaglinide
Recombinant

CYP2C8
[13]
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Rate of M4

Formation
CYP3A4

~0.1

pmol/min/pm

ol CYP

Repaglinide
Recombinant

CYP3A4
[13]

Experimental Protocols for Studying Repaglinide
Metabolism
The elucidation of Repaglinide's metabolic pathways has been achieved through a combination

of in vitro and in vivo studies. Below are detailed methodologies for key in vitro experiments.

In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is fundamental for identifying the primary metabolites and the CYP enzymes

involved.

Materials:

Pooled Human Liver Microsomes (HLM)

Repaglinide

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase) or NADPH

Potassium phosphate buffer (pH 7.4)

Acetonitrile or other suitable organic solvent for quenching the reaction

LC-MS/MS system for analysis

Procedure:

Preparation: Thaw HLM on ice. Prepare a stock solution of Repaglinide in a suitable solvent

(e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation is

minimal (<1%). Prepare the NADPH regenerating system in buffer.
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Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM

(typically 0.1-1.0 mg/mL protein concentration), and the Repaglinide solution. Pre-incubate

the mixture at 37°C for 5-10 minutes.

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating

system.

Incubation: Incubate the mixture at 37°C in a shaking water bath for a specified time course

(e.g., 0, 5, 15, 30, and 60 minutes).

Termination of Reaction: Stop the reaction at each time point by adding a cold organic

solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the

supernatant to a new tube for analysis.

Analysis: Analyze the supernatant for the disappearance of the parent drug and the

formation of metabolites using a validated LC-MS/MS method.[14][15]

Recombinant CYP Enzyme Phenotyping
This experiment helps to pinpoint the specific CYP isoforms responsible for the formation of

each metabolite.

Materials:

Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4) expressed in a suitable

system (e.g., insect cells)

Repaglinide

NADPH

Appropriate buffer system

LC-MS/MS system

Procedure:
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Incubation Setup: For each CYP isoform to be tested, prepare an incubation mixture

containing the recombinant enzyme, buffer, and Repaglinide.

Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at

37°C.

Reaction Termination and Sample Processing: Follow the same termination and processing

steps as described for the HLM assay.

Analysis: Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed

by each specific CYP isoform.[7][13]

Hepatocyte Metabolism Assay
This model provides a more complete picture of metabolism, including both Phase I and Phase

II enzymatic activities, as well as the influence of drug transporters.

Materials:

Cryopreserved or fresh human hepatocytes

Hepatocyte culture medium (e.g., Williams' Medium E)

Repaglinide

Appropriate labware for cell culture (e.g., collagen-coated plates)

LC-MS/MS system

Procedure:

Cell Plating: Thaw and plate the hepatocytes according to the supplier's instructions and

allow them to attach and form a monolayer.

Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the

desired concentration of Repaglinide.

Incubation: Incubate the cells at 37°C in a humidified incubator for a defined time course.
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Sample Collection: At each time point, collect both the cells and the incubation medium.

Sample Processing: Process the cell and medium samples to extract the drug and its

metabolites.

Analysis: Analyze the extracts using LC-MS/MS to determine the rate of parent drug

depletion and metabolite formation.

Visualizing Repaglinide Metabolism
The following diagrams, generated using the DOT language, illustrate the key metabolic

pathways and a typical experimental workflow.
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Repaglinide Metabolic Pathways
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In Vitro Metabolism Experimental Workflow
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Conclusion
The metabolism of Repaglinide is a complex interplay of multiple enzymatic pathways, with

CYP2C8, CYP3A4, and UGT1A1 playing pivotal roles. The extensive biotransformation of

Repaglinide to inactive metabolites underscores the importance of hepatic function in its

clearance and the potential for significant drug-drug interactions with inhibitors or inducers of

these enzymes. For researchers and drug development professionals, a deep understanding of

these metabolic pathways, supported by robust in vitro and in vivo experimental data, is

essential for the continued development of safe and effective therapies for type 2 diabetes.

This guide provides a foundational resource for these endeavors, summarizing the current

knowledge and providing practical methodologies for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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